1-Bromo-8-methylnaphthalene
Overview
Description
1-Bromo-8-methylnaphthalene is an organic compound with the molecular formula C₁₁H₉Br It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a methyl group at the eighth position
Scientific Research Applications
1-Bromo-8-methylnaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for various substituted naphthalene derivatives.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
Mechanism of Action
Mode of Action
Generally, brominated compounds can undergo various reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
For instance, they can be involved in the modification of proteins or nucleic acids, potentially affecting cellular processes .
Result of Action
Brominated compounds can have various effects at the molecular and cellular level, depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-8-methylnaphthalene . Factors such as temperature, pH, and the presence of other molecules can affect the reactivity of brominated compounds and thus their biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-8-methylnaphthalene can be synthesized through the bromination of 8-methylnaphthalene. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination processes using similar reagents and conditions. The reaction is optimized for yield and purity, often involving purification steps such as recrystallization or column chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-8-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide (CN⁻) to form nitriles.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Reagents like sodium cyanide (NaCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of 1-cyano-8-methylnaphthalene.
Oxidation: Formation of 1-bromo-8-naphthoic acid.
Reduction: Formation of 8-methylnaphthalene.
Comparison with Similar Compounds
1-Bromonaphthalene: Lacks the methyl group at the eighth position, resulting in different reactivity and applications.
2-Bromo-8-methylnaphthalene: Bromine is substituted at the second position, leading to different chemical properties.
1-Chloro-8-methylnaphthalene:
Uniqueness: 1-Bromo-8-methylnaphthalene is unique due to the specific positioning of the bromine and methyl groups, which confer distinct chemical properties and reactivity patterns. This makes it valuable for targeted synthetic applications and research studies .
Properties
IUPAC Name |
1-bromo-8-methylnaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br/c1-8-4-2-5-9-6-3-7-10(12)11(8)9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWVRVGVJURUFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401230 | |
Record name | 1-bromo-8-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33295-37-3 | |
Record name | 1-Bromo-8-methylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33295-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-bromo-8-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-8-methylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthetic route used to produce 1-Bromo-8-methylnaphthalene?
A1: The research article [] describes a novel synthesis of this compound (and its regioisomer 1-Bromo-5-methylnaphthalene) utilizing a Diels-Alder reaction with 2-methylfuran and 3-bromobenzyne as starting materials. This method is significant because it provides a relatively mild and efficient route to obtain these specific brominated naphthalene derivatives. The use of lithium diisopropylamide (LDA) to generate the reactive benzyne intermediate under mild conditions is another notable aspect of this synthesis.
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